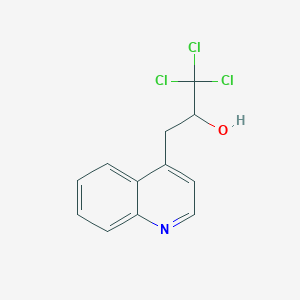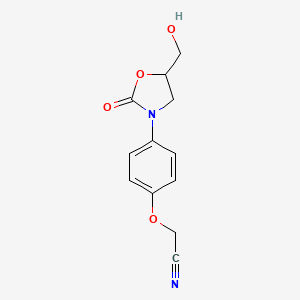![molecular formula C19H27N3O3 B12896683 Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]- CAS No. 105234-63-7](/img/structure/B12896683.png)
Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline moiety, an ethoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is further reacted with acetic anhydride to form the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of nucleic acid synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Primaquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial compound with a quinoline core.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to its specific structural modifications, such as the ethoxy group and acetamide linkage. These modifications can influence its biological activity and pharmacokinetic properties, potentially offering advantages over similar compounds in terms of efficacy and safety.
Properties
CAS No. |
105234-63-7 |
|---|---|
Molecular Formula |
C19H27N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-ethoxy-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide |
InChI |
InChI=1S/C19H27N3O3/c1-4-25-13-18(23)20-9-5-7-14(2)22-17-12-16(24-3)11-15-8-6-10-21-19(15)17/h6,8,10-12,14,22H,4-5,7,9,13H2,1-3H3,(H,20,23) |
InChI Key |
WMHDQJCOJAQWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
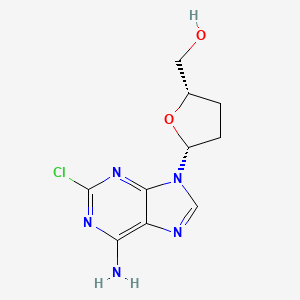

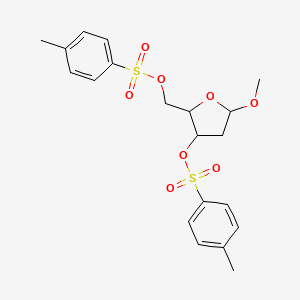

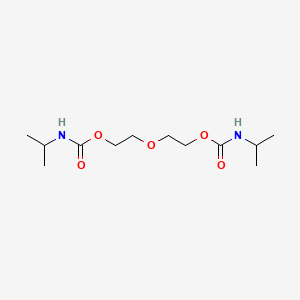
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
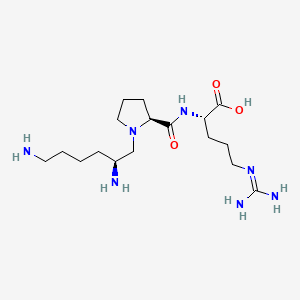

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

